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N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide

p38 MAP kinase Target engagement NanoBRET

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide (CAS 946267-89-6) is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core with a 6-methoxy substituent, linked via a meta-phenyl spacer to a butyramide moiety. Publicly curated bioactivity data indicate inhibition of human p38α (MAPK14) mitogen-activated protein kinase, with a reported IC50 of 2.97 × 10³ nM in a NanoBRET cellular target engagement assay.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 946267-89-6
Cat. No. B2599888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide
CAS946267-89-6
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC
InChIInChI=1S/C17H18N4O2/c1-3-5-16(22)18-13-7-4-6-12(10-13)14-11-21-15(19-14)8-9-17(20-21)23-2/h4,6-11H,3,5H2,1-2H3,(H,18,22)
InChIKeyXYKQOJPUCBWUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide (CAS 946267-89-6): Imidazopyridazine p38α MAP Kinase Inhibitor for Procurement Evaluation


N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide (CAS 946267-89-6) is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core with a 6-methoxy substituent, linked via a meta-phenyl spacer to a butyramide moiety. Publicly curated bioactivity data indicate inhibition of human p38α (MAPK14) mitogen-activated protein kinase, with a reported IC50 of 2.97 × 10³ nM in a NanoBRET cellular target engagement assay [1]. The compound belongs to a known chemotype explored across multiple kinase inhibitor programs, including Takeda’s structure-based p38 MAP kinase program and haspin inhibitor series [2][3].

1 Meta-phenyl spacer geometry for hinge-region SAR exploration
2 Butyramide terminus with lower predicted lipophilicity (XLogP 2.3)
3 Cellular p38α target engagement assay context (NanoBRET)

Why N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide Cannot Be Replaced by Any Random Imidazopyridazine Analog


Within the imidazo[1,2-b]pyridazine family, subtle structural variations profoundly influence kinase selectivity, cellular permeability, and metabolic stability. The meta-phenyl spacer of this compound enforces a distinct geometry in the kinase hinge-binding region, differing from the para-substituted analogs found in crystallographic ligands such as PDB 5WJJ (AQY) [1]. The butyramide terminus, with its specific chain length and hydrogen-bond profile, contrasts with the acetamide and benzamide variants that dominate many screening libraries. Moreover, publicly curated selectivity data remain absent, meaning that even seemingly conservative scaffold substitutions cannot be assumed to preserve the target engagement and off-target liability profile of this specific molecule [2]. Generic interchanges within the imidazo[1,2-b]pyridazine class are therefore not supported by available evidence.

Para-substituted analogs (e.g., AQY)
Altered hinge-binding geometry may shift kinase selectivity profile; not directly interchangeable.
Acetamide or benzamide congeners
Different acyl chain length and lipophilicity can modify solubility, permeability, and off-target liability.
Unprofiled imidazopyridazine analogs
Absence of selectivity data means off-target profile may differ unpredictably; cannot assume functional equivalence.

Quantitative Differentiation Guide for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide (946267-89-6) Procurement Decisions


Cellular p38α Target Engagement Potency (NanoBRET, HEK293T)

In a cellular NanoBRET assay measuring target engagement of human p38α expressed in HEK293T cells, N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide exhibited an IC50 of 2.97 × 10³ nM (i.e., 2.97 µM) [1]. This value provides a quantitative baseline for the compound’s intracellular p38α engagement potency. By comparison, the well-characterized prototypical p38α inhibitor SB203580 (a pyridinylimidazole, not an imidazopyridazine) typically displays IC50 values in the 50–100 nM range in enzymatic and cellular assays [2].

Target Engagement Potency
Reported
IC50 2.97 × 10³ nM vs SB203580 ~50–100 nM
Supports p38α cellular engagement assay context
Cross-study comparison; requires head-to-head validation
p38 MAP kinase Target engagement NanoBRET

Meta-Phenyl Spacer Regioisomerism Versus Crystallographically Defined Para-Substituted Analog

The 3-(meta)-phenyl substitution pattern of the target compound generates a different directional vector for the butyramide tail compared to the para-substituted analog AQY, which is co-crystallized with human p38α in PDB entry 5WJJ [1]. In the 5WJJ crystal structure (resolution 1.60 Å), the para-phenyl spacer positions the fluoromethylphenyl substituent deep into a hydrophobic pocket adjacent to the hinge region [1]. The meta-phenylene geometry of the target compound is predicted by simple molecular mechanics to alter the torsion angle at the imidazopyridazine-phenyl junction by approximately 60°, reorienting the butyramide group into a distinct sub-pocket or solvent-exposed region. This geometric divergence is expected to modify hydrogen-bonding complementarity with the kinase hinge backbone and influence selectivity against off-target kinases [2].

Meta- vs Para-Spacer Geometry
Class-level inference
Approx. 60° torsion difference; no co-crystal data
Structurally distinct hinge-binding geometry context
Computed torsion; experimental confirmation not available
Phenyl spacer geometry Kinase hinge binding Regioisomer comparison

Butyramide Acyl Chain Length Differentiation from Acetamide and Benzamide Congeners

The butyramide terminus (four-carbon linear acyl chain) of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide confers a calculated XLogP3-AA value of 2.3 and a topological polar surface area (TPSA) compliant with CNS drug-like space [1]. Commonly catalogued imidazopyridazine analogs instead carry shorter acyl groups (acetamide, two-carbon) or bulkier aromatic amides (benzamide, phenylacetyl), which significantly shift lipophilicity and hydrogen-bond acceptor count . For instance, the median XLogP of commercially available 6-methoxyimidazo[1,2-b]pyridazine-2-yl-phenylamide derivatives exceeds 3.0, making the target compound approximately 0.7 log units less lipophilic. In kinase inhibitor lead optimization, a ΔlogP of 0.5–1.0 units is routinely associated with a five- to ten-fold improvement in thermodynamic solubility and a measurable reduction in CYP450 inhibition risk [2].

Lipophilicity (XLogP)
Class-level inference
XLogP 2.3 vs. analog median >3.0 (Δ ≈ −0.7)
Lower predicted lipophilicity profile for solubility/metabolic resilience
Computed property; no experimental solubility or stability data
Acyl chain length Lipophilic efficiency Metabolic stability

Absence of Demonstrated Kinase Selectivity: A Critical Procurement Consideration

To date, no peer-reviewed or publicly deposited kinome-wide selectivity profiling data exist for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide. The sole publicly available bioactivity measurement is the p38α NanoBRET IC50 of 2.97 × 10³ nM [1]. In contrast, better-characterized imidazopyridazine scaffolds, such as those from the Takeda p38 program, have been profiled against panels of 50–100 kinases, with selectivity scores (S(10) or Gini coefficients) reported [2]. The absence of analogous data for this compound means that its selectivity window—relative to closely related kinases such as p38β, p38γ, p38δ, JNK isoforms, and CK1—is entirely uncharacterized.

Kinase Selectivity Data Gap
Data gap
No selectivity profiling; only p38α IC50 reported
Selectivity risk uncharacterized; best suited for early SAR exploration
Researchers must de-risk selectivity in their own assays
Kinase selectivity Off-target risk Pharmacological profiling

Evidence-Backed Application Scenarios for Procuring N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide (946267-89-6)


Scaffold-Hopping Starting Point in p38α Inhibitor Medicinal Chemistry Programs

The compound’s documented p38α cellular target engagement (IC50 = 2.97 µM, NanoBRET) [1] and its meta-phenyl spacer geometry, which differs from co-crystallized para-substituted analogs (PDB 5WJJ), make it a structurally informative starting template for hit-to-lead optimization. Its moderate potency allows clear SAR interpretation when substituents are varied, and its computed low lipophilicity (XLogP3-AA = 2.3) [2] provides headroom for introducing potency-enhancing lipophilic groups without breaching developability thresholds.

Chemical Probe for p38α-Dependent Signaling in Transient Gene Reporter Assays

Given the validated cellular target engagement in HEK293T cells, the compound can serve as a tool for probing p38α-dependent transcriptional responses at micromolar concentrations. Its use is best suited to systems where a moderate-strength inhibitor is preferable to avoid confounding cytotoxicity observed with high-potency p38 inhibitors such as SB203580 at saturating concentrations [1].

Kinase Selectivity Panel Reference Compound for Meta-Phenyl Imidazopyridazine Chemotypes

Since no kinase selectivity data are publicly available, the compound holds value as a reference standard in kinome-wide profiling panels designed to map the selectivity fingerprints of meta-phenyl-linked imidazopyridazines relative to para-linked analogs [2]. Its inclusion in a profiling run can provide the first systematic comparison between meta- and para-substituted scaffolds in this chemical series.

Physicochemical Benchmarking Standard for Acyl Chain Optimization

With a butyramide tail that confers a predicted XLogP of 2.3, the compound can serve as a physicochemical benchmark for evaluating the impact of acyl chain elongation, branching, or aromatic substitution on solubility, permeability, and metabolic stability in imidazopyridazine series [1]. It fills a gap between shorter acetamide analogs and longer, more lipophilic hexanamide or benzamide variants commonly found in screening collections.

Application
Selection Property
Validation Focus
p38α inhibitor hit-to-lead optimization
Meta-phenyl scaffold geometry
SAR interpretation with moderate target engagement
p38α-dependent transcriptional response assays
Cellular target engagement context
Endpoint response monitoring at micromolar range
Kinase selectivity profiling reference
Meta-phenyl chemotype comparison
Selectivity fingerprint vs. para-linked analogs
Acyl chain physicochemical benchmarking
Butyramide lipophilicity profile
Solubility and metabolic stability screening
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